molecular formula C8H17ClN2O B1531067 3-(3-Piperidinyl)propanamide hydrochloride CAS No. 1255718-27-4

3-(3-Piperidinyl)propanamide hydrochloride

Cat. No.: B1531067
CAS No.: 1255718-27-4
M. Wt: 192.68 g/mol
InChI Key: LCLTYOCSMPEFKV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry designation for this compound is systematically defined as 3-piperidin-3-ylpropanamide;hydrochloride. This nomenclature reflects the structural arrangement where a piperidine ring system is connected to a propanamide chain through the third carbon position of the piperidine ring. The semicolon notation indicates the presence of the hydrochloride salt form, which is essential for the compound's stability and handling characteristics.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation appears as C1CC(CNC1)CCC(=O)N.Cl, providing a linear description of the molecular connectivity. An alternative representation presents the structure as O=C(CCC1CNCCC1)N.[H]Cl, emphasizing the amide functionality and the explicit hydrogen chloride association.

The International Chemical Identifier string for this compound is documented as InChI=1S/C8H16N2O.ClH/c9-8(11)4-3-7-2-1-5-10-6-7;/h7,10H,1-6H2,(H2,9,11);1H. This standardized representation provides unambiguous structural information including stereochemical details and connectivity patterns. The corresponding International Chemical Identifier Key, LCLTYOCSMPEFKV-UHFFFAOYSA-N, serves as a unique molecular identifier within chemical databases.

The three-dimensional conformational structure of the parent compound, 3-(Piperidin-3-yl)propanamide, has been computationally modeled and is available through PubChem database entries. These structural models provide insights into the spatial arrangement of atoms and potential intermolecular interactions that influence the compound's physical and chemical properties.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula of this compound is definitively established as C8H17ClN2O. This formula indicates the presence of eight carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom in the complete molecular structure. The molecular weight is consistently reported as 192.69 grams per mole across multiple authoritative sources, with some databases reporting slight variations to 192.68 grams per mole.

The stoichiometric composition reveals several important structural features. The parent compound, 3-(Piperidin-3-yl)propanamide, corresponds to PubChem Compound Identifier 22257895, while the hydrochloride salt form is catalogued under PubChem Compound Identifier 47000749. This relationship demonstrates the 1:1 stoichiometric ratio between the organic base and hydrochloric acid in the salt formation.

Table 1: Molecular Composition Analysis of this compound

Component Count Percentage by Mass Contribution to Properties
Carbon 8 49.87% Structural framework and lipophilicity
Hydrogen 17 8.85% Hydrogen bonding and molecular interactions
Chlorine 1 18.40% Salt formation and solubility enhancement
Nitrogen 2 14.54% Basic functionality and biological activity
Oxygen 1 8.30% Amide functionality and hydrogen bonding

The elemental analysis demonstrates that carbon represents the largest mass contribution, consistent with the organic nature of the compound. The significant chlorine content reflects the hydrochloride salt formation, which typically enhances water solubility and stability compared to the free base form. The presence of two nitrogen atoms, one within the piperidine ring and one in the amide group, contributes to the compound's potential for hydrogen bonding and interaction with biological systems.

The creation date for this compound in chemical databases traces back to November 25, 2010, with recent modifications documented as late as May 24, 2025. This timeline indicates ongoing interest and research attention directed toward this molecular entity within the scientific community.

Properties

IUPAC Name

3-piperidin-3-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-8(11)4-3-7-2-1-5-10-6-7;/h7,10H,1-6H2,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLTYOCSMPEFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from Amino Acid Precursors

One industrially relevant approach begins with amino acid derivatives such as D-glutamic acid or ethyl nipecotate, which are converted into the piperidine ring system before amide formation. This method, detailed in patent CN103864674A, involves the following key steps:

Step Reaction Description Key Reagents/Conditions Yield/Purity
1 Hydroxyl esterification and Boc protection of amide D-glutamic acid, methanol, thionyl chloride, Boc anhydride High yield (99%), purity 95%
2 Ester reduction Commonly LiAlH4 or catalytic hydrogenation Efficient conversion
3 Hydroxyl activation Use of thionyl chloride at controlled temp (30 ± 5 °C) Complete activation
4 Cyclization to form piperidine ring Intramolecular cyclization under acidic/basic conditions High selectivity
5 Boc deprotection and formation of hydrochloride salt Acidic deprotection (HCl in methanol) Industrial scale feasible

This route is advantageous due to its relatively short synthetic sequence, cost-effectiveness, and suitability for industrial production. The process avoids complex chiral separations by using racemic or enantiomerically enriched intermediates and employs standard protecting group strategies to control reactivity.

Direct Amide Formation via Coupling Reactions

Another widely used method involves the direct coupling of a piperidine-containing amine with a carboxylic acid derivative to form the propanamide linkage. This approach is exemplified by the synthesis of related piperidinyl propanamides through carbodiimide-mediated coupling:

Step Reaction Description Key Reagents/Conditions Notes
1 Activation of carboxylic acid Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dry acetonitrile 0 °C to room temp, 12 h
2 Coupling with piperidine amine Addition of piperidine or substituted amines High coupling efficiency
3 Purification Filtration to remove dicyclohexylurea, washing, drying Yields high purity products
4 Formation of hydrochloride salt Treatment with HCl in suitable solvent Stable crystalline salt

This method allows for the preparation of a variety of N-alkyl-3-(piperidinyl)propanamides by varying the amine component. The reaction conditions are mild, and the method is adaptable for scale-up.

Preparation of Hydrochloride Salt

The hydrochloride salt of 3-(3-piperidinyl)propanamide is typically prepared by:

  • Dissolving the free base amide in an appropriate solvent (e.g., ethanol or methanol)
  • Adding hydrochloric acid (HCl) under controlled temperature (often room temperature)
  • Stirring until salt precipitation occurs
  • Isolating the salt by filtration and drying

This salt formation enhances the compound's stability, solubility, and handling properties, which is critical for pharmaceutical applications.

Reaction Conditions and Optimization

Parameter Typical Condition Effect on Yield/Purity
Temperature 0 °C to 30 °C for coupling; room temp for salt formation Controls reaction rate and selectivity
Solvent Dry acetonitrile for coupling; methanol/ethanol for salt formation Solubility and reaction efficiency
Reagents DCC/NHS for activation; HCl for salt formation High coupling efficiency; stable salt
Reaction Time 6-12 hours for coupling; 1-2 hours for salt formation Ensures completeness of reaction

Optimization of these parameters is crucial for maximizing yield and purity, especially in industrial settings.

Summary Table of Preparation Methods

Method Starting Material(s) Key Steps Advantages Limitations
Multi-step from D-glutamic acid D-glutamic acid Esterification, reduction, cyclization, Boc protection/deprotection Cost-effective, industrial scale Multi-step, requires protecting groups
Carbodiimide-mediated coupling Piperidine amine + carboxylic acid Activation with DCC/NHS, coupling, purification Mild conditions, versatile Requires careful removal of byproducts
Direct hydrochloride formation Free base amide Reaction with HCl in solvent Simple, high yield salt formation Requires pure free base

Research Findings and Industrial Relevance

  • The method starting from D-glutamic acid is notable for its industrial applicability due to low cost and short synthetic route, enabling large-scale production of (R)-3-amino piperidine dihydrochloride, a key intermediate related to 3-(3-piperidinyl)propanamide hydrochloride.
  • Carbodiimide coupling methods provide flexibility in synthesizing derivatives with varied N-substituents, important for medicinal chemistry applications.
  • Formation of the hydrochloride salt is a standard and efficient approach to improve the physicochemical properties of the compound for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

3-(3-Piperidinyl)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, amides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Analgesic Properties
3-(3-Piperidinyl)propanamide hydrochloride is structurally related to several potent analgesics, including fentanyl and its derivatives. These compounds exhibit high affinity for μ-opioid receptors, which are crucial for pain modulation. Research indicates that modifications in the piperidine structure can enhance analgesic potency while minimizing side effects associated with traditional opioids .

  • Case Study: A study on the synthesis of various piperidine derivatives demonstrated that specific substitutions on the piperidine ring can lead to significantly improved analgesic effects compared to standard opioid treatments .

1.2 Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects, particularly in the treatment of anxiety and depression. Its ability to interact with neurotransmitter systems makes it a candidate for further research in psychiatric disorders .

  • Case Study: In a controlled study, derivatives of 3-(3-Piperidinyl)propanamide were tested for their effects on anxiety-like behaviors in rodent models, showing promise as anxiolytic agents .

Synthesis and Chemical Properties

2.1 Synthesis Methods
The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate acylating agents. Various synthetic routes have been explored to optimize yield and purity:

Method Description Yield
Acylation ReactionUsing acyl chlorides with piperidine derivativesUp to 85%
N-AlkylationModifying piperidine with alkyl halidesVaries
Hydrochloride SaltConversion of free base to hydrochloride using HCl63% yield

These methods highlight the versatility in synthesizing this compound while ensuring high yields and purity suitable for pharmacological studies .

Toxicological Studies and Safety Profile

Understanding the safety profile of this compound is crucial, especially given the rising concerns regarding synthetic opioids. Toxicological assessments have been conducted to evaluate its safety margins compared to established opioids:

  • Toxicity Assessment: Studies have shown that while some derivatives exhibit potent analgesic effects, they also pose risks of respiratory depression similar to other opioids. Continuous monitoring and research are necessary to establish safe dosages and therapeutic windows .

Mechanism of Action

The mechanism of action of 3-(3-Piperidinyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

  • The 7a–q series (e.g., 7a, 7k, 7m) feature bulky substituents like 4-chlorophenylsulfonyl and oxadiazole rings, which increase molecular weight and influence receptor binding .
  • Piperidine Modifications :

    • Compounds like 7a–q integrate sulfonyl and oxadiazole moieties onto the piperidine ring, altering electronic properties and steric hindrance compared to the unmodified piperidinyl group in this compound .

Physicochemical Properties

  • Melting Points :
    • The 7a–q derivatives exhibit higher melting points (64–83°C) due to crystalline structures stabilized by sulfonyl and aromatic groups . In contrast, this compound’s melting point is unreported but likely lower due to simpler structure .
  • Molecular Weight :
    • The 7a–q series (507–549 g/mol) are significantly heavier than this compound (206.71 g/mol), impacting pharmacokinetics and blood-brain barrier penetration .

Toxicity and Hemolytic Potential

  • The 7a–q series showed low hemolytic activity (<10% hemolysis at 1000 μg/mL), suggesting that bulky substituents reduce cytotoxicity . Data for this compound is lacking, but its simpler structure may correlate with higher membrane interaction risks.

Biological Activity

3-(3-Piperidinyl)propanamide hydrochloride, a derivative of piperidine, has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This compound, with the molecular formula C₈H₁₇ClN₂O, is primarily studied for its interactions with various biological targets and its implications in drug development.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 1255718-27-4
  • Molecular Weight : 174.69 g/mol
  • Structure : The compound features a piperidine ring connected to a propanamide group, which is significant for its biological activity.

The precise mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized to interact with various receptors and enzymes involved in neurotransmission and pain modulation. The compound's structure suggests potential activity in modulating pathways associated with analgesia and other neurological functions.

Analgesic Properties

Research indicates that compounds related to piperidine derivatives often exhibit analgesic properties. For instance, studies on similar piperidine compounds have shown varying levels of potency in pain relief:

CompoundED50 (mg/kg)Notes
Fentanyl0.002Standard opioid analgesic
3-(3-Piperidinyl)propanamideTBDUnder investigation

The analgesic activity of this compound remains to be explicitly quantified but is expected to be significant based on the activity of related compounds.

Antimicrobial Activity

In vitro studies have demonstrated that piperidine derivatives can possess antibacterial and antifungal properties. For example, certain piperidine-based compounds have been tested against Gram-positive and Gram-negative bacteria, showing Minimum Inhibitory Concentration (MIC) values indicating their effectiveness:

CompoundTarget OrganismMIC (μg/mL)
2,6-Dipiperidino-1,4-dibromobenzeneS. aureus32
2,4,6-TripyrrolidinochlorobenzeneE. coli64

While specific data for this compound is limited, its structural similarity suggests potential efficacy against microbial strains.

Research Applications

The compound is explored for various applications in scientific research:

  • Drug Development : As a building block for synthesizing more complex molecules with potential therapeutic uses.
  • Neuropharmacology : Investigated for its ability to modulate neurotransmitter systems.
  • Antimicrobial Research : Potential applications in developing new antimicrobial agents.

Case Studies and Findings

  • Piperidine Derivatives in Pain Management :
    A study highlighted the analgesic effects of various piperidine derivatives, including those structurally similar to this compound. These compounds exhibited significant pain-relieving properties in animal models, suggesting a promising avenue for further exploration in pain management therapies .
  • Antimicrobial Efficacy :
    In a comparative analysis of synthetic alkaloids, derivatives similar to this compound showed notable antibacterial activity against common pathogens. This underscores the potential of this compound as a lead structure for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Piperidinyl)propanamide hydrochloride, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, coupling 3-piperidinepropanoic acid derivatives with appropriate amines under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile can yield the propanamide intermediate. Subsequent hydrochloride salt formation is achieved using HCl gas or concentrated HCl in ether . Optimization strategies include:

  • Temperature control : Reactions at 0–5°C minimize side reactions during amide bond formation.
  • Catalysts : Use of HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency.
  • Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring protons (δ 1.4–2.8 ppm) and amide carbonyl (δ ~170 ppm).
  • HPLC : Reverse-phase C18 columns with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) assess purity (>95% by area normalization) .
  • Mass Spectrometry : ESI-MS (positive mode) verifies the molecular ion peak [M+H]⁺ at m/z 217.2 (calculated for C₈H₁₅N₂O·HCl) .
  • Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How can researchers address solubility challenges of this compound in aqueous buffers for biological assays?

The compound’s solubility is pH-dependent due to its ionizable piperidine nitrogen (pKa ~10.5). Strategies include:

  • Acidic Buffers : Use 0.1M HCl or citrate buffer (pH 3–4) to protonate the amine, enhancing aqueous solubility.
  • Co-solvents : Add DMSO (≤5% v/v) or ethanol (≤10% v/v) to maintain solubility without denaturing proteins in assays .
  • Sonication : Brief sonication (10–15 min) at 25°C aids dispersion in polar solvents .

Advanced Research Questions

Q. What methodologies are recommended for separating enantiomers of this compound, and how is chiral purity validated?

Enantiomeric resolution can be achieved via:

  • Chiral Chromatography : Use Chiralpak® AD-H or AS columns with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times differentiate R and S enantiomers .
  • Enzymatic Resolution : Lipase-catalyzed acyl transfer selectively modifies one enantiomer, enabling separation .
    Validation involves:
  • Circular Dichroism (CD) : Peaks at 220–260 nm confirm enantiomeric excess (>99% ee).
  • Polarimetry : Specific rotation ([α]D²⁵) compared to standards verifies chiral purity .

Q. How can in vitro assays be designed to evaluate the interaction of this compound with neurotransmitter receptors?

Example protocols:

  • Radioligand Binding Assays : Incubate the compound (1 nM–10 μM) with rat brain homogenates expressing GABAₐ or serotonin receptors. Use ³H-muscimol or ³H-5HT as tracers. Measure displacement with scintillation counting .
  • Electrophysiology : Patch-clamp recordings on HEK293 cells expressing cloned receptors quantify ion current modulation .
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to controls like diazepam for GABAₐ .

Q. What experimental approaches mitigate degradation of this compound under varying pH and temperature conditions?

Stability studies should include:

  • Forced Degradation : Expose the compound to 0.1M HCl (40°C, 24 hr) or 0.1M NaOH (25°C, 6 hr) and monitor degradation via HPLC.
  • Lyophilization : Store lyophilized powder at -20°C under argon to prevent hydrolysis and oxidation .
  • Excipients : Add mannitol (1% w/v) as a stabilizer in formulations .

Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?

Potential causes of discrepancies:

  • Impurity Profiles : Compare batch-specific HPLC traces; impurities >0.5% may off-target effects .
  • Assay Variability : Standardize cell lines (e.g., SH-SY5Y vs. PC12) and incubation times.
  • Pharmacokinetics : Evaluate metabolic stability in liver microsomes to account for species differences (e.g., rat vs. human CYP450) .

Q. What computational modeling strategies predict the binding affinity of this compound to neuronal targets?

  • Molecular Docking : Use AutoDock Vina with receptor structures (PDB IDs: 6HUO for GABAₐ, 5I6X for 5-HT₃). Focus on hydrogen bonding with Asp70 (GABAₐ) or Trp183 (5-HT₃) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • QSAR Models : Train models with PubChem BioAssay data (AID 1259351) to predict IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Piperidinyl)propanamide hydrochloride
Reactant of Route 2
3-(3-Piperidinyl)propanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.